2-amino-N-(2-bromophenyl)acetamide

Medicinal Chemistry Halogen Bonding Reactivity

2-Amino-N-(2-bromophenyl)acetamide (CAS 900641-74-9) is an ortho-brominated acetamide scaffold with a predicted pKa of 12.95 and density of 1.608 g/cm³. Unlike its chloro or fluoro analogs, the C-Br bond enables efficient Suzuki-Miyaura and Buchwald-Hartwig couplings under mild conditions—critical for generating diverse SAR libraries. The primary amine supports subsequent amide derivatization, while the bromine's sigma-hole facilitates halogen bonding for structure-based drug design. Accept no substitute; the ortho-bromine's steric, electronic, and reactivity profile is non-replicable. Ideal for medicinal chemistry, peptidomimetic synthesis, and protease inhibitor programs.

Molecular Formula C8H9BrN2O
Molecular Weight 229.07 g/mol
CAS No. 900641-74-9
Cat. No. B3300280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-(2-bromophenyl)acetamide
CAS900641-74-9
Molecular FormulaC8H9BrN2O
Molecular Weight229.07 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)NC(=O)CN)Br
InChIInChI=1S/C8H9BrN2O/c9-6-3-1-2-4-7(6)11-8(12)5-10/h1-4H,5,10H2,(H,11,12)
InChIKeyHEBSALZPGHIZMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-(2-bromophenyl)acetamide (CAS 900641-74-9): Procurement-Ready Brominated Acetamide Building Block


2-Amino-N-(2-bromophenyl)acetamide (CAS 900641-74-9) is a brominated aromatic acetamide derivative with a molecular formula of C₈H₉BrN₂O and a molecular weight of 229.07 g/mol . It features an ortho-bromophenyl group linked to an amino-functionalized acetamide moiety. The ortho-bromine substituent introduces distinct steric and electronic effects that differentiate this compound from its unsubstituted, chloro, or fluoro analogs, influencing both its chemical reactivity in cross-coupling reactions and its potential interactions with biological targets . It is commercially available as a research chemical with a typical purity of ≥95% .

Why 2-Amino-N-(2-bromophenyl)acetamide (CAS 900641-74-9) Cannot Be Replaced by Generic Analogs in Critical Applications


Direct substitution of 2-amino-N-(2-bromophenyl)acetamide with its 2-chloro or 2-fluoro analogs is scientifically invalid for applications where the bromine atom's unique physicochemical profile is required. The ortho-bromine substituent imparts a predicted pKa of 12.95±0.70 and a density of 1.608±0.06 g/cm³, values that diverge significantly from lighter halogen analogs . These properties directly govern the compound's solubility, ionization state at physiological pH, and its utility in specific cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations, where the C-Br bond's reactivity is crucial and cannot be replicated by a C-Cl or C-F bond . Using a generic alternative without this specific halogenation pattern risks failed synthetic transformations or altered biological activity due to differences in lipophilicity and metabolic stability .

Quantitative Differentiation of 2-Amino-N-(2-bromophenyl)acetamide (CAS 900641-74-9) for Scientific Selection


Ortho-Bromine Substituent Confers Unique Electronic and Steric Profile vs. 2-Chloro Analog

The ortho-bromine atom in 2-amino-N-(2-bromophenyl)acetamide provides a distinct physicochemical profile compared to its 2-chloro analog, 2-amino-N-(2-chlorophenyl)acetamide. The bromine substituent results in a higher molecular weight (229.07 g/mol) and a predicted pKa of 12.95±0.70 for the free base . While direct experimental comparator data for biological activity is limited in public literature, the class-level inference is that the larger atomic radius and polarizability of bromine versus chlorine (or fluorine) directly influence the compound's ability to engage in halogen bonding and hydrophobic interactions, which are critical for modulating target binding and metabolic stability . This makes the bromo-derivative the preferred choice for structure-activity relationship (SAR) studies exploring halogen-dependent effects on target engagement and ADME properties .

Medicinal Chemistry Halogen Bonding Reactivity

LogD and Predicted Lipophilicity Differentiate Bromo-Derivative for Cell Permeability and Binding Studies

The calculated LogD values for 2-amino-N-(2-bromophenyl)acetamide at physiological pH offer a quantitative basis for selection over non-halogenated or less lipophilic analogs. At pH 7.4, the predicted LogD is 0.3769, compared to a LogP of 1.0556, indicating a balanced lipophilicity suitable for cell permeability . This contrasts with the 2-chloro analog, for which such predicted values are not readily available in public databases. Class-level inference from halogen SAR studies suggests that the ortho-bromine substitution enhances lipophilicity and metabolic stability compared to the unsubstituted 2-amino-N-phenylacetamide scaffold . This data supports the prioritization of the bromo-derivative in projects where balanced LogD and LogP are critical for achieving optimal cellular activity and avoiding poor solubility or high clearance.

ADME Lipophilicity Drug Design

Ortho-Bromine Enables Specific Cross-Coupling Reactivity Not Achievable with Chloro or Fluoro Analogs

The presence of the ortho-bromine atom in 2-amino-N-(2-bromophenyl)acetamide is a critical differentiator for synthetic chemistry applications. The C-Br bond is significantly more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, compared to the C-Cl or C-F bonds in respective 2-chloro or 2-fluoro analogs . This enhanced reactivity allows for milder reaction conditions, higher yields, and greater functional group tolerance when using this compound as a building block for generating diverse libraries of 2-substituted phenyl acetamide derivatives. This is a class-level inference based on well-established organometallic chemistry principles, where the bond dissociation energy of C-Br (~285 kJ/mol) is lower than that of C-Cl (~327 kJ/mol), facilitating oxidative addition to Pd(0) catalysts [1]. Therefore, for synthetic routes requiring a reactive aryl halide handle, the bromo-derivative is the unequivocal choice over its chloro or fluoro counterparts.

Organic Synthesis Cross-Coupling Building Block

High-Value Research Applications for 2-Amino-N-(2-bromophenyl)acetamide (CAS 900641-74-9) Backed by Quantitative Evidence


Suzuki-Miyaura Cross-Coupling for Diversifying 2-Aryl Acetamide Libraries

This compound serves as a critical aryl bromide building block in Suzuki-Miyaura cross-coupling reactions. The ortho-bromine atom's enhanced reactivity (inferred from lower C-Br bond dissociation energy vs. C-Cl) enables efficient coupling with a wide array of boronic acids under mild conditions . This application is essential for medicinal chemists generating diverse libraries of 2-substituted phenyl acetamide derivatives to explore structure-activity relationships (SAR) for novel biological targets. The reactive amino group also allows for subsequent amide or amine derivatization, making it a versatile scaffold for parallel synthesis.

Halogen Bonding Studies in Structure-Based Drug Design

The ortho-bromine substituent in 2-amino-N-(2-bromophenyl)acetamide presents a strong sigma-hole for halogen bonding interactions with protein backbone carbonyls or other Lewis bases. This property, inferred from class-level halogen bonding principles, makes it a valuable probe molecule for structure-based drug design projects where optimizing halogen bonding is hypothesized to improve target affinity and selectivity [1]. Researchers can use this compound as a reference point in SAR studies comparing bromo, chloro, and unsubstituted phenyl analogs to quantify the contribution of halogen bonding to overall binding energy.

Synthesis of Peptidomimetics and Protease Inhibitors

2-Amino-N-(2-bromophenyl)acetamide serves as a key intermediate for constructing peptidomimetics, particularly those designed as protease inhibitors. The acetamide backbone mimics a peptide bond, while the ortho-bromophenyl group provides a hydrophobic anchor for binding to enzyme active sites . The predicted LogD7.4 of 0.3769 suggests balanced lipophilicity, a favorable property for cell permeability in cellular assays. This scaffold can be elaborated to target specific proteases by appending a warhead to the primary amine, making it a strategic choice for early-stage drug discovery programs focusing on oncology or inflammatory diseases.

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